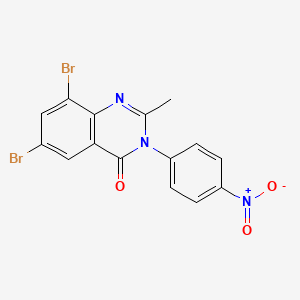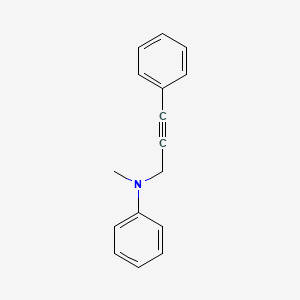
4(3H)-Quinazolinone, 6,8-dibromo-2-methyl-3-(4-nitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(3H)-Quinazolinone, 6,8-dibromo-2-methyl-3-(4-nitrophenyl)- is a derivative of quinazolinone, a class of compounds known for their diverse pharmacological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 6,8-dibromo-2-methyl-3-(4-nitrophenyl)- typically involves multiple steps. One common method starts with the bromination of anthranilic acid to produce 3,5-dibromo anthranilic acid. This intermediate is then cyclized with acetic anhydride to form 6,8-dibromo-2-methyl-benzoxazin-4-one. The final step involves the reaction of this intermediate with 4-nitrobenzaldehyde in the presence of glacial acetic acid and concentrated sulfuric acid to yield the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent use, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4(3H)-Quinazolinone, 6,8-dibromo-2-methyl-3-(4-nitrophenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitro group to an amine.
Substitution: The bromine atoms can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Products may include quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: The major product would be the corresponding amine derivative.
Substitution: Substituted quinazolinone derivatives with various functional groups replacing the bromine atoms.
Aplicaciones Científicas De Investigación
4(3H)-Quinazolinone, 6,8-dibromo-2-methyl-3-(4-nitrophenyl)- has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its antihypertensive activity and potential use in treating other cardiovascular diseases.
Mecanismo De Acción
The mechanism of action of 4(3H)-Quinazolinone, 6,8-dibromo-2-methyl-3-(4-nitrophenyl)- involves its interaction with specific molecular targets in the body. For example, its antihypertensive activity may be due to its ability to inhibit certain enzymes or receptors involved in blood pressure regulation. The exact molecular pathways and targets can vary depending on the specific biological activity being studied .
Comparación Con Compuestos Similares
Similar Compounds
6,8-Dibromo-3-phenyl-2-methyl-quinazolin-4(3H)-one: Another quinazolinone derivative with similar structural features.
6,8-Dibromo-2-methyl-benzoxazin-4-one: An intermediate in the synthesis of the target compound.
3,5-Dibromo anthranilic acid: A precursor in the synthesis process.
Uniqueness
4(3H)-Quinazolinone, 6,8-dibromo-2-methyl-3-(4-nitrophenyl)- is unique due to the presence of both bromine and nitro functional groups, which can impart distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications, particularly in medicinal chemistry .
Propiedades
| 133764-68-8 | |
Fórmula molecular |
C15H9Br2N3O3 |
Peso molecular |
439.06 g/mol |
Nombre IUPAC |
6,8-dibromo-2-methyl-3-(4-nitrophenyl)quinazolin-4-one |
InChI |
InChI=1S/C15H9Br2N3O3/c1-8-18-14-12(6-9(16)7-13(14)17)15(21)19(8)10-2-4-11(5-3-10)20(22)23/h2-7H,1H3 |
Clave InChI |
DKNUZNIYXGALSZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=C(C=C2Br)Br)C(=O)N1C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B14265497.png)
![3-Chloro-2-{[4-(chloromethyl)-1,3,2-dioxastibolan-2-yl]oxy}propan-1-ol](/img/no-structure.png)




![Lithium, [[tris(1-methylethyl)silyl]ethynyl]-](/img/structure/B14265527.png)

![1-[(2R,5S)-5-(Hydroxymethyl)oxolan-2-yl]-4-{(E)-[(piperidin-1-yl)methylidene]amino}pyrimidin-2(1H)-one](/img/structure/B14265546.png)

